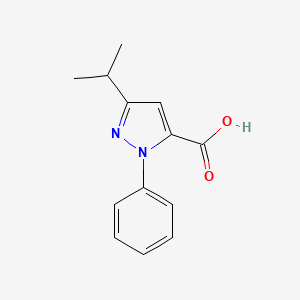

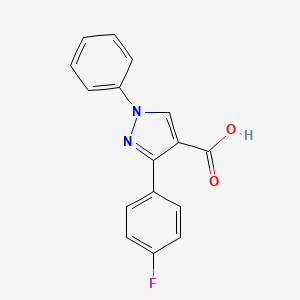

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, often involves catalytic reactions or specific reagents to achieve high yield and purity. For instance, Prabakaran, Khan, and Jin (2012) described an efficient synthesis method using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a catalyst in the presence of diisopropyl ethylamine as a base, highlighting the versatility of pyrazole carboxylic acids in organic synthesis (Prabakaran, Khan, & Jin, 2012).

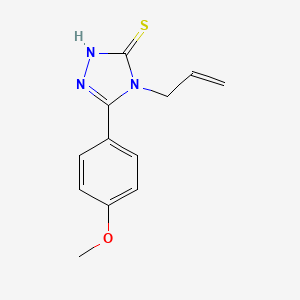

Molecular Structure Analysis

Structural analysis of pyrazole derivatives reveals important aspects about their molecular conformation and intermolecular interactions. Zhou et al. (2007) detailed the crystal structure of a related compound, showcasing the rotation of phenyl rings out of the pyrazole plane and highlighting the importance of π–π interactions and hydrogen bonding in stabilizing the crystal structure (Zhou et al., 2007).

Applications De Recherche Scientifique

Structural and Spectral Analysis

Research conducted by Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of pyrazole-4-carboxylic acid derivatives, which are closely related to 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This study utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to understanding the molecular structure and properties of such compounds (Viveka et al., 2016).

Synthesis Techniques

Arbačiauskienė et al. (2011) explored the synthesis of pyrazole-4-carboxylates, which are structurally similar to 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid. This research provides insights into the methods of synthesizing pyrazole derivatives, which are crucial for pharmaceutical and chemical research (Arbačiauskienė et al., 2011).

Functionalization and Ligand Synthesis

Grotjahn et al. (2002) presented a method for synthesizing pyrazoles with different functionalized substituents. This includes the installation of various groups at specific positions on the pyrazole ring, demonstrating the versatility of pyrazole derivatives in chemical synthesis (Grotjahn et al., 2002).

Medicinal Chemistry and Drug Discovery

Thangarasu et al. (2019) investigated the synthesis of novel pyrazole derivatives, focusing on their potential applications in medicinal chemistry. This research contributes to the understanding of how pyrazole derivatives, like 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid, can be used in drug discovery (Thangarasu et al., 2019).

Material Science and Nonlinear Optics

Chandrakantha et al. (2013) synthesized N-substituted pyrazole derivatives and studied their optical nonlinearity, indicating the potential use of such compounds in material science and nonlinear optics applications (Chandrakantha et al., 2013).

Catalysis

Tayebi et al. (2011) utilized a pyrazole derivative in catalysis, demonstrating the compound's efficacy in facilitating specific chemical reactions. This highlights the role of pyrazole derivatives in the field of catalysis (Tayebi et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

2-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)11-8-12(13(16)17)15(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPWMPQUUGGLKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357198 |

Source

|

| Record name | 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |

CAS RN |

299165-57-4 |

Source

|

| Record name | 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)